(S)-4-benzyl-2-((benzyloxy)methyl)morpholine
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Overview
Description
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound features a morpholine ring substituted with benzyl and benzyloxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with benzyl bromide and benzyloxy methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler morpholine derivative.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzyl alcohols or ketones.
Reduction: De-benzylated morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the benzyl and benzyloxy groups.
4-benzylmorpholine: A simpler derivative with only a benzyl group attached to the morpholine ring.
2-(benzyloxy)methylmorpholine: Another derivative with only the benzyloxy group attached.
Uniqueness
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is unique due to its specific substitution pattern and chiral nature, which can influence its chemical reactivity and biological activity. The presence of both benzyl and benzyloxy groups can enhance its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOMOUSMWDPKQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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